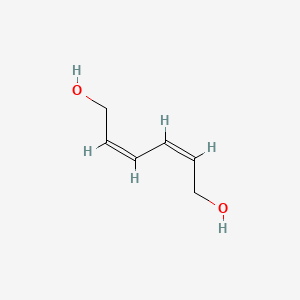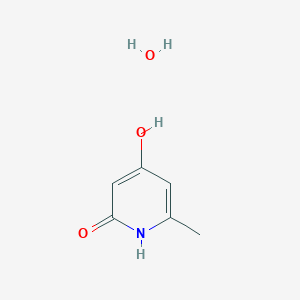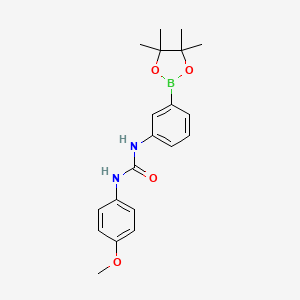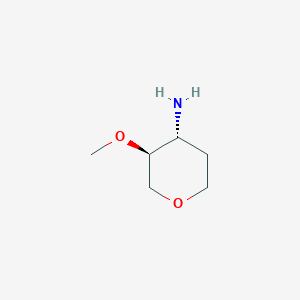
(2Z,4Z)-Hexa-2,4-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4Z)-Hexa-2,4-diene-1,6-diol is an organic compound characterized by its two conjugated double bonds and two hydroxyl groups. This compound is a type of diene, which means it contains two double bonds, and it is also a diol, indicating the presence of two hydroxyl groups. The specific configuration of the double bonds in the (2Z,4Z) positions gives this compound unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Hexa-2,4-diene-1,6-diol can be achieved through various methods. One common approach involves the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions to ensure the selective formation of the (2Z,4Z) isomer.
Another method involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions. This approach allows for the precise control of the stereochemistry of the resulting diene .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2Z,4Z)-Hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diol.
Substitution: Formation of halogenated dienes or other substituted derivatives.
科学的研究の応用
(2Z,4Z)-Hexa-2,4-diene-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2Z,4Z)-Hexa-2,4-diene-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2Z,4E)-Hexa-2,4-diene-1,6-diol: Similar structure but different configuration of double bonds.
(2E,4E)-Hexa-2,4-diene-1,6-diol: Another isomer with different double bond configuration.
Hexa-2,4-diyne-1,6-diol: Contains triple bonds instead of double bonds.
Uniqueness
The (2Z,4Z) configuration of (2Z,4Z)-Hexa-2,4-diene-1,6-diol gives it unique chemical properties, such as specific reactivity and stability. This configuration can influence its interactions with other molecules and its overall biological activity, making it distinct from its isomers and other related compounds.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(2Z,4Z)-hexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1-,4-2- |
InChIキー |
UALGDSCLDIEGCQ-CCAGOZQPSA-N |
異性体SMILES |
C(O)/C=C\C=C/CO |
正規SMILES |
C(C=CC=CCO)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B1505961.png)




![4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid](/img/structure/B1505975.png)

![Ethyl 5-hydroxy-8-(2-methoxyethyl)-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1505981.png)


![8'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1505986.png)
![Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1505987.png)


